1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
Overview
Description
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is an organic compound that belongs to the class of substituted phenylamines It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on the phenyl ring, with a methylmethanamine group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.
Methylation: The aniline is methylated using formaldehyde and formic acid in a reductive amination reaction to yield N-methyl-4-bromo-2-fluoroaniline.
Formation of Methanamine Group: The N-methyl-4-bromo-2-fluoroaniline is then reacted with formaldehyde and hydrogen cyanide to introduce the methanamine group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the context. This modulation occurs through various pathways, including the inhibition of enzyme activity or the activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.
4-Bromo-2-fluorobiphenyl: A structurally related compound with similar substitution patterns on the phenyl ring.
N-Methyl-4-bromo-2-fluoroaniline: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these substituents enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZKPKRLQCZXOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887139-06-2 | |
Record name | 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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